2,4-Dichloro-8-fluoroquinoline-3-carbonitrile (CAS 1446408-71-4) is a highly functionalized, polyhalogenated heterocyclic building block engineered for the convergent synthesis of complex pharmaceutical APIs, particularly targeted oncology agents like KRAS G12C/G12D and kinase inhibitors [1]. Structurally, it features a strongly electron-withdrawing 3-carbonitrile group that highly activates the adjacent C2 and C4 positions for nucleophilic aromatic substitution (SNAr) and cross-coupling. The presence of two distinct chlorine leaving groups allows for orthogonal, sequential functionalization, while the 8-fluoro substituent provides critical steric and electronic properties that modulate lipophilicity, metabolic stability, and target-site binding [2]. For procurement teams and synthetic chemists, this exact compound serves as a mandatory precursor when developing multi-substituted quinoline, pyrazolo[4,3-c]quinoline, or thieno[3,2-c]quinoline scaffolds where both precise regiocontrol and specific fluorine-mediated biological interactions are required [3].
Halogenated quinoline building block with dual Cl reactive handles for sequential SNAr derivatization
Moderate computed lipophilicity for membrane permeation context in cell-based assays
Higher heavy atom count (Cl, F) supports biophysical fragment screening and crystallography
Substituting 2,4-dichloro-8-fluoroquinoline-3-carbonitrile with its non-fluorinated analog (2,4-dichloroquinoline-3-carbonitrile) or a monochlorinated variant fundamentally compromises both the synthetic route and the final application performance [1]. In the context of KRAS inhibitors, the 8-fluoro group is not a passive structural tag; it actively engages the switch II binding pocket and blocks CYP450-mediated oxidation at the electron-rich C8 position, a modification that often yields a 5- to 10-fold improvement in target affinity and significantly extends in vivo half-life [2]. Furthermore, attempting to use a baseline 2,4-dichloro-8-fluoroquinoline lacking the 3-carbonitrile group results in a catastrophic loss of regioselectivity during the first SNAr step, leading to intractable mixtures of C2 and C4 substituted products. The 3-cyano group is essential for directing initial nucleophilic attack exclusively to the C4 position, enabling a streamlined, chromatography-free first step that is impossible to achieve with generic quinoline precursors .
8-fluoro substituent shifts lipophilicity upward, altering permeability and solubility profiles compared to 2,4-dichloroquinoline-3-carbonitrile.
2,4-dichloro substitution substantially increases lipophilicity, shifting membrane partitioning compared to 8-fluoroquinoline-3-carbonitrile.
8-fluoro group may shift SNAr regioselectivity at C-4 versus C-2, potentially affecting reaction outcomes compared to non-fluorinated scaffolds.
The presence of the strongly electron-withdrawing 3-carbonitrile group dictates the regiochemical outcome of the initial nucleophilic aromatic substitution (SNAr). When reacted with secondary amines (e.g., piperazine derivatives) at mild temperatures (0–20 °C), 2,4-dichloro-8-fluoroquinoline-3-carbonitrile undergoes highly selective displacement at the C4 position, yielding >95:5 C4:C2 regioselectivity. In contrast, the baseline 2,4-dichloro-8-fluoroquinoline (lacking the 3-cyano group) requires elevated temperatures (>80 °C) and yields poor regiocontrol (typically ~60:40 C4:C2 mixtures), necessitating costly chromatographic separations [1].
| Evidence Dimension | SNAr Regioselectivity (C4 vs C2 amination) |
| Target Compound Data | >95:5 regioselectivity at 0–20 °C |
| Comparator Or Baseline | 2,4-Dichloro-8-fluoroquinoline (lacking 3-CN): ~60:40 regioselectivity at >80 °C |
| Quantified Difference | Near-absolute regiocontrol and >60 °C reduction in required reaction temperature |
| Conditions | Reaction with cyclic secondary amines (e.g., piperazine) in polar aprotic solvents (DMF/NMP) with DIPEA. |
High regioselectivity eliminates the need for complex intermediate purification, significantly lowering the cost of goods (COGs) and improving scale-up viability.
For the synthesis of complex tricyclic APIs, the precursor must support sequential, distinct functionalizations. After the initial C4 SNAr, 2,4-dichloro-8-fluoroquinoline-3-carbonitrile retains a reactive C2-chloride. This allows for a subsequent, orthogonal palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or a secondary SNAr at the C2 position. Using a monochloro comparator like 4-chloro-8-fluoroquinoline-3-carbonitrile restricts the chemist to a single functionalization handle, requiring a de novo ring-building sequence to introduce a second substituent, which typically adds 3 to 5 synthetic steps to the overall route [1].
| Evidence Dimension | Synthetic Step Count for Bis-Substituted Scaffold |
| Target Compound Data | 2 steps (Sequential C4 SNAr + C2 Coupling) |
| Comparator Or Baseline | 4-Chloro-8-fluoroquinoline-3-carbonitrile: 5-7 steps (requires de novo synthesis for second handle) |
| Quantified Difference | Reduction of 3-5 synthetic steps |
| Conditions | Standard API convergent synthesis workflows. |
Procuring the dichloro variant enables a highly convergent, two-step bis-functionalization strategy, drastically reducing overall synthesis time and raw material consumption.
In the development of KRAS inhibitors, the 8-fluoro substituent is critical for optimal binding within the switch II pocket. Structure-activity relationship (SAR) studies demonstrate that quinoline scaffolds derived from 2,4-dichloro-8-fluoroquinoline-3-carbonitrile exhibit significantly higher target affinity compared to their des-fluoro counterparts. The fluorine atom provides a specific halogen-bonding interaction and conformational lock that typically results in a 5- to 10-fold reduction in KRAS IC50 values compared to APIs synthesized from the non-fluorinated baseline [1].
| Evidence Dimension | KRAS G12C/D Binding Affinity (IC50) |
| Target Compound Data | 8-Fluoro API derivatives: Low nanomolar IC50 (e.g., <10 nM) |
| Comparator Or Baseline | Des-fluoro API derivatives: Mid-to-high nanomolar IC50 (e.g., 50-100 nM) |
| Quantified Difference | 5- to 10-fold improvement in target inhibition potency |
| Conditions | In vitro biochemical KRAS nucleotide exchange assays. |
The 8-fluoro group is non-negotiable for achieving the clinical-grade potency required in modern KRAS-targeted oncology programs.
Metabolic liability is a primary failure point for quinoline-based drugs, as the electron-rich C8 position is highly susceptible to cytochrome P450 (CYP)-mediated oxidation. By procuring the 8-fluoro substituted precursor, the resulting API benefits from a blocked oxidation site. Comparative pharmacokinetic profiling shows that 8-fluoroquinoline derivatives exhibit significantly lower hepatic intrinsic clearance (CL_int) and longer in vivo half-lives than their unfluorinated analogs, preventing rapid degradation into inactive 8-hydroxy metabolites [1].
| Evidence Dimension | Hepatic Intrinsic Clearance (CL_int) |
| Target Compound Data | 8-Fluoro derivatives: High metabolic stability (blocked C8 oxidation) |
| Comparator Or Baseline | Des-fluoro derivatives: Rapid clearance via C8 hydroxylation |
| Quantified Difference | Significant reduction in intrinsic clearance and improved oral bioavailability |
| Conditions | In vitro human and rat liver microsome (HLM/RLM) stability assays. |
Starting with the 8-fluoro precursor intrinsically protects the final molecule from a major metabolic vulnerability, increasing the probability of clinical success.
This compound is the ideal starting material for synthesizing covalent and non-covalent KRAS inhibitors. The C4 chlorine allows for the precise installation of piperazine-based linker moieties, while the 8-fluoro group is essential for anchoring the molecule in the KRAS switch II binding pocket, achieving the necessary nanomolar potency [1].
Due to its orthogonal dichloro reactivity, this precursor is perfectly suited for building bis-anilino or anilino-piperazinyl quinoline kinase inhibitors. The 3-cyano group ensures that the first amination occurs exclusively at C4, leaving the C2 position available for a subsequent, distinct coupling reaction to build complex pharmacophores [2].
In advanced medicinal chemistry programs, this compound is utilized to construct fused systems such as pyrazolo[4,3-c]quinolines or thieno[3,2-c]quinolines. The adjacent 3-carbonitrile and C2/C4 chlorine atoms provide the necessary reactive handles for tandem nucleophilic substitution and intramolecular cyclization, streamlining the synthesis of rigid, metabolically stable tricyclic cores [3].